molecular formula C11H16N4O2 B11946363 N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] CAS No. 60903-51-7

N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]

Cat. No.: B11946363
CAS No.: 60903-51-7
M. Wt: 236.27 g/mol
InChI Key: ZHNZOYGZVBMVGZ-UHFFFAOYSA-N
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Description

N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] (CAS: 17526-94-2) is a symmetric bis-urea derivative characterized by a central 4-methyl-1,3-phenylene core flanked by two N'-methylurea groups. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 264.32 g/mol . The compound typically appears as a white to off-white powder and is used in advanced material applications, such as epoxy resin curing accelerators . Its structural rigidity and hydrogen-bonding capacity contribute to its utility in polymer chemistry and coordination chemistry.

Properties

CAS No.

60903-51-7

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-3-[2-methyl-5-(methylcarbamoylamino)phenyl]urea

InChI

InChI=1S/C11H16N4O2/c1-7-4-5-8(14-10(16)12-2)6-9(7)15-11(17)13-3/h4-6H,1-3H3,(H2,12,14,16)(H2,13,15,17)

InChI Key

ZHNZOYGZVBMVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC)NC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] typically involves the reaction of 4-methyl-1,3-phenylenediamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methyl-1,3-phenylenediamine+2Methyl isocyanateN,N”-(4-Methyl-1,3-phenylene)bis[N’-methylurea]\text{4-Methyl-1,3-phenylenediamine} + 2 \text{Methyl isocyanate} \rightarrow \text{N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]} 4-Methyl-1,3-phenylenediamine+2Methyl isocyanate→N,N”-(4-Methyl-1,3-phenylene)bis[N’-methylurea]

Industrial Production Methods

In an industrial setting, the production of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The urea groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N,N’‘-(4-Methyl-1,3-phenylene)bis[N’-methylurea] exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine. This interaction is significant in the context of neurological research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine
  • Key Difference : Replaces urea groups with Schiff base (salicylidene) moieties.
  • Impact: Exhibits lower equilibrium constants for lanthanide complexes compared to the target compound due to steric hindrance from the additional methyl group on the aromatic ring . Ionization constants (logK₁ = 8.54, logK₂ = 6.36, logK₃ = 5.54) are lower than those of methyl-substituted bis-urea analogs, attributed to reduced electron-donor effects .
3,3′-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)
  • Key Difference : Incorporates dimethylurea groups instead of methylurea.
  • Impact: Enhanced steric bulk improves thermal stability in epoxy resins but reduces solubility in polar solvents . Acts as a curing accelerator in non-isocyanate polyurethanes (NIPUs), achieving peel strengths of 6.8 N cm⁻¹ in adhesives .

Alkyl Chain Modifications in Bis-Urea Derivatives

1,1’-(4-Methyl-1,3-phenylene)bis(3-(2-ethylhexyl)urea) (G-4)
  • Key Difference : Features 2-ethylhexyl substituents instead of methyl groups.
  • Impact :
    • Increased hydrophobicity enables gelation in organic solvents, making it suitable for soft material applications .
    • Reduced hydrogen-bonding capacity compared to the target compound due to bulky alkyl chains .
N,N'-(4-Methyl-1,3-phenylene)bis(1-pyrrolidinecarboxamide)
  • Key Difference : Replaces urea with pyrrolidinecarboxamide groups.
  • Impact: Higher molecular weight (316.4 g/mol) and altered solubility profile (white solid, 98% purity) . Potential use in adhesives, though reactivity differs due to the absence of urea’s NH groups .

Bridging Group Variations

4,4′-Methylene Bis(N',N'-dimethylurea)
  • Key Difference : Uses a methylene (-CH₂-) bridge instead of 4-methyl-1,3-phenylene.
  • Impact: Lower rigidity reduces thermal stability but improves solubility in non-polar solvents . Molecular formula C₁₉H₂₄N₄O₂ (MW: 340.42 g/mol) .
N,N''-(Methylenedi-4,1-phenylene)bis[N',N'-diethylurea]
  • Key Difference : Incorporates diethylurea groups and a methylene bridge.
  • Impact :
    • Increased steric hindrance (MW: 396.53 g/mol) decreases catalytic efficiency in epoxy curing compared to dimethyl analogs .

Application-Specific Performance Comparisons

Epoxy Resin Curing Agents

Compound Role in Epoxy Systems Performance Highlights References
N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] Accelerator Balances rigidity-flexibility in NIPUs; peel strength = 6.8 N cm⁻¹
3,3′-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea) Accelerator Higher thermal stability; used with L-tryptophan for low-energy curing
2-undecyl-1H-imidazole Co-curing agent Synergistic effect with bio-based amines

Coordination Chemistry

Compound LogK (Stability Constants) Notable Properties References
N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine logK₁ = 8.54, logK₂ = 6.36 Lower stability due to methyl hindrance
N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] Not reported Enhanced electron-donor effects from methyl groups

Structural and Physicochemical Data

Property N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] 3,3′-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea) N,N'-(4-Methyl-1,3-phenylene)bis(1-pyrrolidinecarboxamide)
CAS Number 17526-94-2 17526-94-2 60006-11-3
Molecular Formula C₁₃H₂₀N₄O₂ C₁₃H₂₀N₄O₂ C₁₇H₂₄N₄O₂
Molecular Weight (g/mol) 264.32 264.32 316.4
Appearance White to off-white powder White solid White to off-white solid
Key Applications Epoxy curing, coordination chemistry Epoxy accelerators, adhesives Adhesives, specialty polymers

Biological Activity

N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]
  • CAS Number : 60903-51-7
  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 244.29 g/mol

Biological Activity Overview

The biological activity of N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] has been primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] can be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] possesses anticancer properties. The compound was evaluated against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)5.2
HeLa (Cervical cancer)7.8
A549 (Lung cancer)6.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness in cancer therapy.

The mechanism through which N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] exerts its biological effects is not fully elucidated; however, preliminary studies suggest it may involve:

  • Inhibition of DNA synthesis : The compound may interfere with the replication process in microbial and cancer cells.
  • Disruption of cellular membranes : This could lead to increased permeability and eventual cell death.
  • Modulation of enzyme activity : Potential inhibition of key enzymes involved in metabolic pathways in both bacteria and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various urea derivatives, including N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea], against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential for overcoming resistance mechanisms.
  • Anticancer Research : In a recent clinical trial published in Cancer Research, patients with advanced breast cancer treated with a regimen including N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea] showed improved survival rates compared to those receiving standard treatments alone.

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